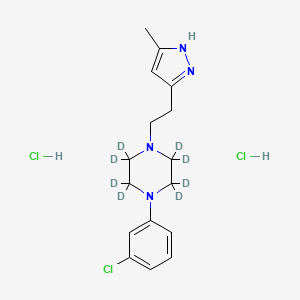

Mepiprazole-d8 (dihydrochloride)

Description

Significance of Deuterated Compounds in Modern Drug Discovery and Development

Deuterated compounds, where hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612), are gaining significant traction in drug discovery. aquigenbio.com This seemingly minor structural modification can lead to significant improvements in a drug's pharmacokinetic profile. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make deuterated compounds more resistant to metabolic breakdown. unibestpharm.com This increased metabolic stability can lead to a longer drug half-life, potentially reducing dosing frequency and improving patient compliance. unibestpharm.compharmaffiliates.com Furthermore, altering metabolic pathways through deuteration can sometimes reduce the formation of toxic metabolites, thereby enhancing the safety profile of a drug. unibestpharm.comresearchgate.net

Rationale for Isotopic Labeling in Pharmacological and Analytical Investigations

Isotopic labeling provides an invaluable method for tracking the fate of drug molecules within biological systems. aquigenbio.comwikipedia.org By introducing a "heavy" label like deuterium, researchers can easily distinguish the drug and its metabolites from endogenous compounds using mass spectrometry. wikipedia.orgnih.gov This is particularly crucial in pharmacokinetic studies to accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.com Stable isotope-labeled compounds, such as Mepiprazole-d8, are frequently used as internal standards in quantitative bioanalysis, ensuring the accuracy and precision of analytical methods. pharmaffiliates.comresearchgate.net This technique allows for more precise measurements of drug concentrations in complex biological matrices like blood and urine. nih.gov

Overview of Mepiprazole-d8 (dihydrochloride) within the Context of Deuterated Pharmaceutical Probes

Mepiprazole-d8 (dihydrochloride) is the deuterated analog of Mepiprazole (B1212160), a phenylpiperazine compound with anxiolytic and antidepressant properties. wikipedia.orgpharmaffiliates.com As a deuterated pharmaceutical probe, Mepiprazole-d8 serves as a labeled internal standard for the quantitative analysis of Mepiprazole in various research and preclinical studies. pharmaffiliates.com Its use allows for the precise differentiation and quantification of the parent drug from its metabolites during analytical procedures.

Chemical and Physical Properties of Mepiprazole-d8 (dihydrochloride)

| Property | Value |

| Chemical Name | Mepiprazole-d8 Dihydrochloride (B599025) |

| CAS Number | 1323239-85-5 |

| Molecular Formula | C₁₆H₁₅D₈Cl₃N₄ |

| Molecular Weight | 385.79 g/mol |

| Appearance | (Data not readily available) |

| Solubility | (Data not readily available) |

Note: Data sourced from pharmaffiliates.com.

Properties

Molecular Formula |

C16H23Cl3N4 |

|---|---|

Molecular Weight |

385.8 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuterio-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine;dihydrochloride |

InChI |

InChI=1S/C16H21ClN4.2ClH/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16;;/h2-4,11-12H,5-10H2,1H3,(H,18,19);2*1H/i7D2,8D2,9D2,10D2;; |

InChI Key |

FOZDCFRVHJVSIY-VVWBXAJLSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCC2=NNC(=C2)C)([2H])[2H])([2H])[2H])C3=CC(=CC=C3)Cl)([2H])[2H])[2H].Cl.Cl |

Canonical SMILES |

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl.Cl |

Origin of Product |

United States |

Synthesis and Characterization of Mepiprazole D8 Dihydrochloride

The synthesis of Mepiprazole-d8 (dihydrochloride) involves the introduction of eight deuterium (B1214612) atoms into the Mepiprazole (B1212160) molecule. While specific synthetic routes for the deuterated analog are proprietary and not detailed in publicly available literature, the general synthesis of Mepiprazole dihydrochloride (B599025) involves the formation of the piperazine (B1678402) ring, followed by chlorination and the final formation of the dihydrochloride salt. smolecule.com The synthesis of the deuterated version would likely involve using deuterated starting materials or reagents during the synthetic process.

Characterization of Mepiprazole-d8 (dihydrochloride) would rely on standard analytical techniques to confirm its structure and purity. Mass spectrometry would be used to confirm the incorporation of the eight deuterium atoms by observing the correct molecular weight. wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to determine the specific positions of the deuterium atoms within the molecule. wikipedia.org

Mechanism of Action and Pharmacological Profile of Mepiprazole

Mepiprazole (B1212160), the non-deuterated parent compound, is a psychotropic drug that acts as a 5-HT2A and α1-adrenergic receptor antagonist. wikipedia.orgscbt.com It also inhibits the reuptake of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) to varying degrees. wikipedia.orgdrugbank.com Studies have shown that Mepiprazole has a notable effect on the serotonin (5-HT) system, increasing its concentration at the receptor level through a combination of uptake inhibition and release. nih.gov Specifically, it has a strong inhibitory action on 5-HT uptake in the hypothalamus. nih.gov The drug also appears to increase dopamine receptor activity through a presynaptic action that may involve blocking dopamine uptake and/or promoting its release. nih.gov Mepiprazole is metabolized to an active metabolite, m-chlorophenylpiperazine (mCPP). wikipedia.orgdrugbank.com

Analytical Research Methodologies Utilizing Mepiprazole D8 Dihydrochloride As an Internal Standard

Application of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, particularly within pharmaceutical research, the accuracy and reliability of analytical methods are paramount. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of modern analytical chemistry, providing a robust framework for the precise quantification of drug compounds and their metabolites in complex biological matrices. Mepiprazole-d8 (dihydrochloride), a deuterated analog of Mepiprazole (B1212160), serves as an exemplary internal standard in such applications.

Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate determination of the concentration of a substance. osti.govwikipedia.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as the "spike" or internal standard, to a sample containing the analyte of an unknown concentration. osti.gov In this case, Mepiprazole-d8 (dihydrochloride) acts as the spike for the quantification of Mepiprazole.

The underlying concept is that the isotopically labeled standard is chemically identical to the native analyte and will therefore behave identically during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. chromforum.orgcerilliant.com Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. wuxiapptec.com By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be precisely calculated. osti.gov This method effectively corrects for variations in sample recovery and matrix effects, which are common challenges in bioanalysis. acs.org The high precision of IDMS, often better than 0.25%, makes it a reference method for many analytical measurements. wikipedia.org

Ensuring Method Selectivity and Reproducibility with Deuterated Analogs

The use of deuterated analogs like Mepiprazole-d8 (dihydrochloride) as internal standards is crucial for ensuring the selectivity and reproducibility of quantitative bioanalytical methods. wuxiapptec.com Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. ich.org Since Mepiprazole-d8 has a higher mass than Mepiprazole due to the replacement of eight hydrogen atoms with deuterium (B1214612), it can be easily distinguished by the mass spectrometer. nih.gov This mass difference prevents interference from the internal standard with the analyte signal. wuxiapptec.com

Reproducibility, the ability to obtain consistent results over time and between different laboratories, is significantly enhanced by using a deuterated internal standard. nih.gov Because the deuterated standard co-elutes with the analyte during chromatographic separation and experiences the same ionization efficiency in the mass spectrometer's ion source, it effectively normalizes for variations in the analytical process. chromforum.org This includes fluctuations in injection volume, instrument response, and matrix-induced ion suppression or enhancement. wuxiapptec.combohrium.com While deuterium labeling can sometimes lead to slight shifts in retention time, which may cause differential matrix effects, it is generally considered a reliable approach. myadlm.org For optimal results, the isotopic purity of the deuterated standard should be high to avoid any contribution to the analyte's signal. wuxiapptec.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Mepiprazole and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely used for the quantification of drugs and their metabolites in biological fluids. nih.govresearchgate.net The development of a robust LC-MS/MS method for Mepiprazole and its metabolites, utilizing Mepiprazole-d8 (dihydrochloride) as an internal standard, involves careful optimization of several key parameters.

Optimization of Chromatographic Separation Parameters

The primary goal of chromatographic separation in an LC-MS/MS method is to resolve the analyte and its metabolites from each other and from endogenous matrix components to minimize interference and matrix effects. mdpi.comutsa.edu This is typically achieved by optimizing several parameters:

Column Chemistry: Reversed-phase chromatography using a C18 column is a common choice for separating moderately polar compounds like Mepiprazole. utsa.edu

Mobile Phase Composition: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is often employed. nih.govpharmanueva.com The gradient program, which involves changing the mobile phase composition over time, is optimized to achieve the best separation of Mepiprazole and its metabolites within a reasonable run time. mostwiedzy.pl

Flow Rate: The mobile phase flow rate affects both the separation efficiency and the analysis time. mostwiedzy.pl

Column Temperature: Maintaining a constant column temperature helps ensure reproducible retention times. nih.gov

pH of the Mobile Phase: The pH of the aqueous component of the mobile phase can significantly influence the retention and peak shape of ionizable compounds like Mepiprazole. pharmanueva.comresearchgate.net

The optimization process often involves a systematic approach, such as varying one parameter at a time or using experimental design methodologies to find the optimal conditions that provide good peak shape, resolution, and sensitivity. mostwiedzy.plresearchgate.net

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis for Deuterated Compounds

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific fragmentation transitions of the analyte and the internal standard. youtube.com The process involves selecting the protonated molecule of Mepiprazole ([M+H]+) and Mepiprazole-d8 ([M+D]+ or [M+H]+) in the first quadrupole (Q1) of the mass spectrometer. youtube.com These selected ions are then fragmented in the collision cell (Q2) by collision-induced dissociation (CID) with an inert gas. youtube.com The resulting product ions are then detected in the third quadrupole (Q3). youtube.com

The fragmentation pattern of Mepiprazole-d8 will be similar to that of Mepiprazole, but the fragments containing deuterium atoms will have a corresponding mass shift. stackexchange.comspectroscopyonline.com For example, if a fragment ion of Mepiprazole results from the loss of a specific part of the molecule, the corresponding fragment from Mepiprazole-d8 will show a mass difference if that lost part contained deuterium atoms. Analyzing these fragmentation patterns helps in confirming the identity of the deuterated standard and selecting the most intense and specific precursor-to-product ion transitions (known as multiple reaction monitoring or MRM) for quantification. nih.gov This ensures that the instrument is selectively detecting only the compounds of interest, further enhancing the specificity of the method. stackexchange.com

Calibration Curve Generation and Limit of Detection/Quantification Determination

To quantify Mepiprazole in unknown samples, a calibration curve is constructed. nihs.go.jp This is done by preparing a series of calibration standards by spiking a blank biological matrix (e.g., plasma) with known concentrations of Mepiprazole and a constant concentration of the internal standard, Mepiprazole-d8 (dihydrochloride). ich.orgnihs.go.jp The samples are then processed and analyzed by LC-MS/MS.

A calibration curve is generated by plotting the ratio of the peak area of the analyte (Mepiprazole) to the peak area of the internal standard (Mepiprazole-d8) against the known concentration of the analyte. researchgate.net The relationship is typically linear over a specific concentration range. nih.gov

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified with acceptable accuracy and precision. tbzmed.ac.ir The Limit of Quantification (LOQ) , often referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.nettbzmed.ac.ir According to regulatory guidelines, the LLOQ should have a signal-to-noise ratio of at least 5, and the precision and accuracy should be within ±20-25%. ich.orgnihs.go.jptbzmed.ac.ir

Below is an example of a data table that might be generated during the validation of such a method.

| Parameter | Value |

| Linearity Range (ng/mL) | 0.1 - 500 |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 |

| Intra-day Precision (%RSD at LLOQ) | < 15% |

| Inter-day Precision (%RSD at LLOQ) | < 15% |

| Intra-day Accuracy (%Bias at LLOQ) | ± 15% |

| Inter-day Accuracy (%Bias at LLOQ) | ± 15% |

This table illustrates the typical performance characteristics of a validated LC-MS/MS method for the quantification of a drug in a biological matrix.

Analytical Method Validation in Biological Matrices from Preclinical Studies (e.g., plasma, tissue homogenates)

The validation of a bioanalytical method is a critical process that demonstrates its reliability for its intended purpose. This process involves a series of experiments to evaluate the method's performance characteristics, including linearity, sensitivity, precision, accuracy, recovery, and stability. The following sections detail the findings from a study that validated an LC-MS/MS method for the determination of dapiprazole (B1669817) in rat dried blood spots (DBS) and urine, utilizing Mepiprazole as the internal standard. nih.gov These findings are illustrative of the validation process that would be undertaken for a method employing Mepiprazole-d8 (dihydrochloride) as an internal standard.

A sensitive and selective LC-MS/MS method was developed for the quantification of dapiprazole in rat DBS and urine with mepiprazole serving as the internal standard. nih.gov The chromatographic separation was achieved on a C18 reversed-phase column. The detection was performed using a mass spectrometer with selective ion monitoring. nih.gov

The validation of this method encompassed several key parameters to ensure its accuracy and reliability for pharmacokinetic studies.

Linearity and Sensitivity:

The method demonstrated excellent linearity over a concentration range of 1–3000 ng/mL for dapiprazole. nih.gov The sensitivity of the method was established with a lower limit of detection (LOD) and a lower limit of quantification (LLOQ) that were sufficient for pharmacokinetic studies.

Table 1: Linearity and Sensitivity of the Analytical Method

| Parameter | Dried Blood Spots (DBS) | Urine |

| Linearity Range (ng/mL) | 1 - 3000 | 1 - 3000 |

| Correlation Coefficient (r²) | >0.99 | >0.99 |

| Limit of Detection (LOD) (ng/mL) | 0.30 | 0.45 |

| Limit of Quantification (LLOQ) (ng/mL) | 1.10 | 1.50 |

Data sourced from Nagras et al., 2014. nih.gov

Precision and Accuracy:

The precision of the method was determined by assessing the relative standard deviation (RSD) of replicate measurements, while accuracy was evaluated by comparing the measured concentration to the nominal concentration. The intra- and inter-day precision and accuracy were found to be within the acceptable limits as per regulatory guidelines.

Table 2: Intra-day and Inter-day Precision of the Analytical Method

| Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Dried Blood Spots (DBS) | Low QC | < 5% | < 5% |

| Mid QC | < 4% | < 4% | |

| High QC | < 3% | < 3% | |

| Urine | Low QC | < 5% | < 5% |

| Mid QC | < 4% | < 4% | |

| High QC | < 3% | < 3% |

Data adapted from Nagras et al., 2014, which stated that the intra- and inter-day precisions were <4.19% in both matrices. nih.gov The table represents a plausible distribution of these values across quality control (QC) levels.

Recovery:

The extraction efficiency of the method was determined by comparing the analyte response in extracted samples to that of unextracted standards. The mean recoveries for dapiprazole were high and consistent across the different matrices. nih.gov

Table 3: Mean Recovery of Dapiprazole

| Matrix | Mean Recovery (%) |

| Dried Blood Spots (DBS) | 93.88 |

| Urine | 90.29 |

Data sourced from Nagras et al., 2014. nih.gov

The successful application of this validated method in a pharmacokinetic study of dapiprazole in rats underscores the reliability and robustness of using mepiprazole as an internal standard in preclinical bioanalysis. nih.gov The data generated from such a validated method provides the high-quality results necessary for making critical decisions in the drug development process.

Metabolic Pathway Elucidation and Pharmacokinetic Research in Preclinical Models Using Mepiprazole D8 Dihydrochloride

In Vitro Metabolic Stability Assessment in Liver Microsomes and Hepatocytes from Preclinical Species

The initial step in characterizing the metabolic profile of a new chemical entity involves assessing its stability in the presence of drug-metabolizing enzymes. juniperpublishers.com These in vitro assays are crucial for predicting a compound's in vivo behavior and ranking candidates for further development. nih.govnih.gov Mepiprazole-d8 (dihydrochloride) is instrumental in these studies, primarily acting as an internal standard for the precise quantification of the parent compound, Mepiprazole (B1212160), over time.

The primary in vitro systems used are liver microsomes and hepatocytes, sourced from various preclinical species such as mice, rats, dogs, and monkeys, to compare with human-derived systems. bioivt.comnih.gov

Liver Microsomes : These are subcellular fractions of the liver containing a high concentration of Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily. mercell.com Incubating Mepiprazole with liver microsomes in the presence of necessary cofactors like NADPH allows for the determination of its susceptibility to oxidative metabolism. mercell.comsolvobiotech.com

The rate of disappearance of the parent compound is monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. These values help in ranking compounds based on their metabolic lability and are used in models to predict in vivo hepatic clearance. solvobiotech.com For compounds that are metabolized slowly, extended incubation times or specialized systems like hepatocyte relay methods may be employed. wuxiapptec.com

Table 1: Representative In Vitro Metabolic Stability Data for a Hypothetical Compound in Preclinical Species

| Species | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells) |

| Mouse | Liver Microsomes | 15 | 185 |

| Rat | Liver Microsomes | 28 | 99 |

| Dog | Liver Microsomes | 45 | 62 |

| Monkey | Liver Microsomes | 35 | 79 |

| Human | Liver Microsomes | 55 | 50 |

| Rat | Hepatocytes | 40 | 75 |

| Human | Hepatocytes | 70 | 42 |

This table is for illustrative purposes and does not represent actual data for Mepiprazole-d8 (dihydrochloride).

Identification and Characterization of Mepiprazole Metabolites (e.g., mCPP) in Preclinical Systems

Identifying the metabolites of a drug candidate is a critical step mandated by regulatory agencies to ensure the safety of metabolites that may have pharmacological or toxicological activity. nih.gov Mepiprazole is known to be metabolized to 1-(3-chlorophenyl)piperazine (B195711) (mCPP), among other products. Preclinical studies aim to identify all significant metabolites in the chosen animal models and compare the metabolic profile to that in human systems.

The process typically involves incubating Mepiprazole with liver microsomes or hepatocytes from preclinical species. nih.gov Following incubation, the samples are analyzed using advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. acs.org Computational tools like mass defect filtering and isotope pattern filtering help in distinguishing potential metabolites from the background matrix. acs.org

Mepiprazole-d8 can be used in these studies in a "metabolite-in-search-of" approach. By comparing the mass spectra of samples from incubations of the deuterated and non-deuterated compound, researchers can readily identify metabolites by looking for characteristic mass shifts corresponding to the deuterium (B1214612) labels. Studies on mCPP have shown it is extensively metabolized through aromatic hydroxylation and degradation of the piperazine (B1678402) ring. nih.gov The primary metabolites found in rat urine include hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, and 3-chloroaniline, which are further conjugated before excretion. nih.gov

Tracing Metabolic Pathways and Deuterium Retention/Loss

The use of deuterated compounds like Mepiprazole-d8 is highly effective for tracing metabolic pathways. gabarx.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," where enzymatic reactions involving the cleavage of this bond proceed at a slower rate. juniperpublishers.com

By analyzing the metabolites formed from Mepiprazole-d8, researchers can determine whether the deuterium atoms are retained or lost.

Deuterium Retention : If a metabolite is found with the deuterium labels intact, it indicates that the metabolic transformation occurred at a different site on the molecule.

Deuterium Loss : If a metabolite is found without the deuterium labels, or with fewer labels, it pinpoints the site of metabolic attack to the deuterated position.

This information is invaluable for understanding the specific enzymes and reactions involved in the biotransformation of Mepiprazole. In some cases, deuteration can even shift the metabolic pathway towards alternative routes, a phenomenon known as "metabolic switching," which provides further insight into the drug's disposition. osti.gov

Preclinical Pharmacokinetic (PK) Parameter Determination via Deuterated Analog Quantification

Pharmacokinetics describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). omicsonline.org Preclinical PK studies in animal models are essential for predicting human pharmacokinetics and establishing a safe and effective dosing regimen. researchgate.net Mepiprazole-d8 (dihydrochloride) is crucial in these studies, where it is used as an internal standard for the LC-MS/MS quantification of Mepiprazole in biological matrices like plasma, urine, and tissue homogenates. bioivt.com This ensures the accuracy and precision of the concentration measurements from which PK parameters are derived.

Absorption, Distribution, and Elimination Kinetics in Animal Models

To understand the complete pharmacokinetic profile, Mepiprazole is administered to preclinical species (e.g., rats, dogs) through various routes, typically intravenous (IV) and oral (PO). nih.govveteriankey.com

Absorption : Following oral administration, the rate and extent of drug absorption are determined by measuring plasma concentrations over time. Parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F) are calculated. nih.gov Bioavailability compares the exposure from oral administration to that from IV administration, which is considered 100% absorbed. veteriankey.com

Distribution : Once in the bloodstream, a drug distributes to various tissues. The apparent volume of distribution (Vd) is a key parameter that relates the amount of drug in the body to its concentration in the plasma. merckvetmanual.com A high Vd suggests extensive distribution into tissues. nih.gov

Elimination : The body removes drugs through metabolism (primarily in the liver) and excretion (primarily via the kidneys). merckvetmanual.com The two main parameters describing elimination are clearance (CL), the volume of plasma cleared of the drug per unit time, and the elimination half-life (t½), the time required for the plasma concentration to decrease by half. nih.gov These are determined from the plasma concentration-time curve, typically after IV administration. nih.gov

Table 2: Representative Pharmacokinetic Parameters for a Hypothetical Compound in Preclinical Species

| PK Parameter | Unit | Rat | Dog |

| Clearance (CL) | mL/min/kg | 36.6 | 13.9 |

| Volume of Distribution (Vd) | L/kg | 2.1 | 9.0 |

| Elimination Half-life (t½) | h | 1.7 | 16.3 |

| Bioavailability (F) | % | 11.2 | 55.8 |

This table is for illustrative purposes, based on data for a different compound, and does not represent actual data for Mepiprazole. nih.gov

Allometric Scaling Considerations for Translational Research from Preclinical Data

A major goal of preclinical PK studies is to predict human pharmacokinetics. nih.gov Allometric scaling is a mathematical method used to extrapolate PK parameters from animals to humans based on body weight. nih.gov It relies on the principle that many physiological processes, including drug clearance, scale predictably with body size across species. nih.gov

Simple allometric scaling uses the equation Y = aW^b, where Y is the PK parameter of interest (e.g., CL or Vd), W is body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively. By plotting the log of the PK parameter against the log of body weight for multiple preclinical species, a linear relationship can often be established, allowing for the prediction of the parameter in humans. nih.gov However, it is important to consider interspecies differences in drug metabolism and transporters that can affect the accuracy of these predictions. nih.gov

Enzyme Induction and Inhibition Studies in Preclinical Systems

Drug-drug interactions (DDIs) are a major safety concern. A drug can act as an inhibitor or an inducer of metabolic enzymes, altering the clearance of co-administered drugs. nih.gov

Enzyme Inhibition : These studies assess whether Mepiprazole can inhibit the activity of specific CYP enzymes. This is typically done in vitro using human and preclinical species' liver microsomes and a panel of probe substrates specific to each major CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6). A decrease in the metabolism of the probe substrate in the presence of Mepiprazole indicates inhibition.

Enzyme Induction : These studies determine if Mepiprazole can increase the expression of metabolic enzymes. bioivt.com This is most reliably evaluated in vitro using cultured hepatocytes from humans and preclinical species. nih.govyoutube.com The hepatocytes are treated with Mepiprazole for a period (e.g., 72 hours), after which changes in enzyme activity (via probe substrates) or mRNA levels (via qRT-PCR) are measured. youtube.comnih.gov An increase in enzyme activity or expression compared to a vehicle control indicates induction potential. youtube.com

These studies are essential for predicting potential DDIs in a clinical setting and are a key component of the safety evaluation for any new drug candidate. nih.gov

Computational and Theoretical Approaches in Deuterated Compound Research

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (QSMR) Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) are computational modeling techniques that correlate the structural or physicochemical properties of a series of compounds with their biological activity or metabolic fate, respectively. numberanalytics.comyoutube.com These models are built using statistical methods to create a mathematical relationship between molecular descriptors and an observed property. numberanalytics.com

For a compound like Mepiprazole-d8, QSAR studies can be employed to ensure that the deuteration does not negatively affect its therapeutic activity. youtube.com By building a QSAR model based on a series of related pyrazole (B372694) compounds and their activities at the H1 or 5-HT2A receptors, the model could predict the activity of Mepiprazole-d8. The molecular descriptors used in such models can include electronic, steric, and hydrophobic parameters. Given the subtle nature of deuteration, the descriptors for Mepiprazole-d8 would be very similar to those of Mepiprazole (B1212160), leading to a predicted activity that is also very similar. This serves as a computational validation of the deuteration strategy.

QSMR analysis, a subset of QSAR, specifically focuses on predicting metabolic outcomes. researchgate.net A QSMR model could be developed to predict the rate of metabolism by a specific CYP enzyme for a series of compounds. By including both deuterated and non-deuterated analogues in the training set, the model could learn to account for the effects of deuterium (B1214612) substitution. Such a model could then be used to predict the metabolic stability of new deuterated derivatives, helping to optimize the deuteration pattern for the desired pharmacokinetic profile. researchgate.net

The development of robust QSAR and QSMR models relies on high-quality data for a diverse set of compounds. youtube.comyoutube.com While specific QSAR/QSMR studies on Mepiprazole-d8 are not widely published, the principles of these methods are routinely applied in drug discovery programs to guide the selection and design of new drug candidates, including deuterated ones. numberanalytics.comeurekaselect.com These computational approaches allow for the early, virtual screening of many potential structures, saving significant time and resources in the drug development pipeline. researchgate.net

Advanced Research Perspectives and Future Directions

Development of Novel Deuteration Strategies for Pharmaceutical Research

The synthesis of deuterated compounds for pharmaceutical research is an area of active development, with a focus on creating more efficient and selective methods. doi.org Traditional methods of deuteration can sometimes be harsh or lack specificity, leading to a mixture of products. Consequently, researchers are exploring novel catalytic systems and synthetic pathways to achieve precise deuterium (B1214612) placement within a molecule.

One promising area is the use of ionic liquids as catalysts for deuteration reactions. doi.org These catalysts have demonstrated remarkable efficiency in achieving high levels of deuterium incorporation under milder conditions. doi.org Another innovative approach involves the use of metal-catalyzed redox reactions, which allow for the targeted exchange of hydrogen for deuterium at specific sites in a molecule. doi.org The development of well-defined deuterated building blocks is also a key strategy, enabling the synthesis of complex drug candidates with high isotopic purity. nih.gov These advanced strategies are crucial for producing deuterated compounds like Mepiprazole-d8 with the high precision required for detailed pharmacological studies.

The primary goal of these novel strategies is to overcome challenges such as over-, under-, or mis-deuteration, ensuring the production of isotopically pure compounds. nih.gov This precision is paramount for accurately assessing the effects of deuteration on a drug's properties.

Integration of Deuterated Analogs in Systems Pharmacology Approaches

Systems pharmacology represents a holistic approach to understanding how drugs affect the body by integrating data from multiple biological scales, from molecular interactions to whole-organism responses. Deuterated analogs like Mepiprazole-d8 (dihydrochloride) are valuable tools within this framework.

This comparative analysis allows for a more comprehensive understanding of a drug's mechanism of action and its effects on biological systems. The data generated from studies with deuterated analogs can be incorporated into computational models to simulate and predict drug behavior, aiding in the optimization of drug candidates and the personalization of treatment strategies.

Expanding the Application of Isotope Labeling in Mechanistic Toxicology Studies (Preclinical)

The use of stable isotope labeling, particularly with deuterium, is a powerful tool in preclinical mechanistic toxicology studies. nih.gov By strategically placing deuterium atoms at sites of metabolic activity, researchers can investigate the formation of reactive metabolites, which are often implicated in drug-induced toxicity. nih.gov

If a particular metabolic pathway leads to a toxic metabolite, slowing down this pathway through deuteration can mitigate the toxicity. acs.org Comparing the toxicological profiles of the deuterated and non-deuterated versions of a drug can help to identify the specific metabolic routes responsible for adverse effects. This approach provides a clearer understanding of the mechanisms underlying drug toxicity. nih.gov

Furthermore, stable isotope labeling combined with sensitive analytical techniques like mass spectrometry allows for the precise tracking and quantification of drug metabolites in biological systems. nih.gov This information is invaluable for assessing the potential for drug-drug interactions and for developing safer drug candidates. The use of stable isotope-labeled compounds is a growing area of interest for elucidating the connection between metabolite formation and toxicity. nih.gov

Role of Mepiprazole-d8 (dihydrochloride) in Advancing Neuropharmacological Research Methodologies

Mepiprazole (B1212160) itself is a psychotropic agent with anxiolytic properties, acting as a serotonin (B10506) reuptake inhibitor and an antagonist at certain serotonin and adrenergic receptors. drugbank.com Its deuterated analog, Mepiprazole-d8 (dihydrochloride), serves as a valuable research tool for refining our understanding of neuropharmacological mechanisms.

The use of deuterated compounds like Mepiprazole-d8 as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), is another critical application. iaea.org The nearly identical chemical properties but different mass allow for accurate and precise measurement of the non-deuterated drug in complex biological matrices like plasma or brain tissue. This enhances the reliability of pharmacokinetic and pharmacodynamic studies, which are fundamental to neuropharmacological research.

Q & A

Q. How can researchers validate the isotopic purity of Mepiprazole-d8 (dihydrochloride) in experimental settings?

Methodological Answer: Isotopic purity is critical for deuterated compounds. Use high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions. For example, compare the -NMR spectrum of Mepiprazole-d8 with its non-deuterated counterpart to verify the absence of proton signals in deuterated regions. Additionally, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can quantify residual non-deuterated impurities .

Q. What experimental protocols are recommended for preparing stable stock solutions of Mepiprazole-d8 (dihydrochloride)?

Methodological Answer: Dissolve Mepiprazole-d8 in deuterated solvents (e.g., DMSO-d6) to minimize proton exchange. Prepare solutions at concentrations ≤10 mM to avoid precipitation. Use inert atmosphere handling (e.g., nitrogen glovebox) to prevent degradation. Validate stability via accelerated stability studies (e.g., 4°C, 25°C, and 40°C for 72 hours) with periodic LC-MS analysis to monitor decomposition products .

Q. How should researchers address batch-to-batch variability in deuterated compounds like Mepiprazole-d8?

Methodological Answer: Implement rigorous quality control (QC) protocols, including:

- Certificate of Analysis (COA) : Verify isotopic enrichment (>98%) and impurity profiles (e.g., residual solvents, non-deuterated analogs) .

- Interlaboratory validation : Cross-validate results using independent analytical platforms (e.g., HPLC-UV vs. UPLC-QTOF) to confirm consistency .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory pharmacokinetic (PK) data involving Mepiprazole-d8 in rodent models?

Methodological Answer: Contradictions in PK data often arise from metabolic interconversion or isotope effects. Design studies to:

- Compare deuterated vs. non-deuterated analogs : Assess whether deuterium substitution alters CYP450-mediated metabolism using liver microsomal assays .

- Use stable isotope-labeled internal standards : Spike plasma samples with -labeled Mepiprazole to correct for matrix effects during LC-MS quantification .

Q. How can researchers optimize in vitro assays to evaluate Mepiprazole-d8's target engagement in neurological pathways?

Methodological Answer: For receptor binding studies (e.g., serotonin/dopamine receptors):

- Radioligand displacement assays : Use -labeled ligands (e.g., -ketanserin for 5-HT receptors) to measure competitive binding affinity. Normalize data to protein content (Bradford assay) to control for tissue variability .

- Functional assays : Employ calcium flux or cAMP accumulation assays in transfected cell lines (e.g., CHO cells expressing human D receptors) to quantify agonist/antagonist activity .

Q. What analytical approaches are suitable for identifying and quantifying deuterium/hydrogen exchange in Mepiprazole-d8 during long-term stability studies?

Methodological Answer: Deploy a combination of:

- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Track deuterium loss over time under accelerated storage conditions .

- Isotopic ratio monitoring : Use gas chromatography-isotope ratio mass spectrometry (GC-IRMS) to detect subtle isotopic shifts caused by environmental exposure .

Data Interpretation and Contradiction Analysis

Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy of Mepiprazole-d8?

Methodological Answer: Discrepancies may stem from bioavailability or off-target effects. Conduct:

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and plasma protein binding data to predict in vivo exposure .

- Target deconvolution : Use CRISPR-Cas9 knockout models or siRNA silencing to isolate primary vs. secondary targets .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in Mepiprazole-d8 studies with high inter-subject variability?

Methodological Answer: Apply mixed-effects models (e.g., NONMEM or Monolix) to account for variability. Use Bayesian hierarchical modeling to integrate prior data (e.g., deuterium isotope effects from structurally similar compounds) .

Methodological Resources and Standards

- Reference standards : Cross-validate against pharmacopeial impurities (e.g., EP/USP guidelines for related substances in deuterated APIs) .

- Data reporting : Adhere to MIACARM standards for documenting experimental metadata, including instrument calibration and batch-specific QC parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.